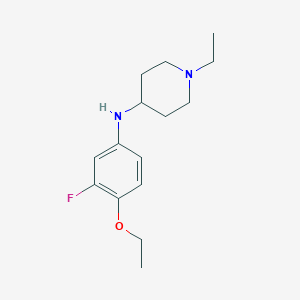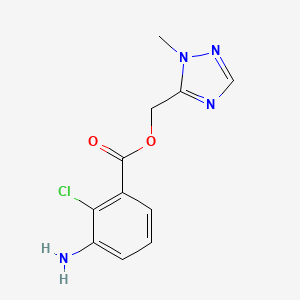![molecular formula C13H17N3O3 B6642107 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6642107.png)
3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of piperidine and pyridazine and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting various enzymes and receptors. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. The compound has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the replication of viruses and fungi. Additionally, the compound has been found to reduce inflammation and pain.
実験室実験の利点と制限
One advantage of using 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid in lab experiments is its potential therapeutic applications. The compound has been found to exhibit various biological effects, making it a promising candidate for drug development. However, one limitation of using the compound in lab experiments is its limited availability. The synthesis of the compound is complex and time-consuming, making it difficult to obtain large quantities for research purposes.
将来の方向性
There are several future directions for research on 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid. One direction is to further investigate its potential therapeutic applications. For example, studies could be conducted to determine its efficacy in treating various types of cancer or neurological disorders. Another direction is to explore the compound's mechanism of action in more detail. This could involve identifying its molecular targets and pathways. Additionally, future research could focus on developing more efficient synthesis methods for the compound, which would make it more accessible for research purposes.
Conclusion:
In conclusion, 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid is a promising compound that has gained significant attention in scientific research. The compound has been found to exhibit various biochemical and physiological effects and has potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential in drug development.
合成法
The synthesis of 3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid involves the reaction of piperidine-2-carboxylic acid with pyridazine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound, which can be purified using various chromatographic techniques.
科学的研究の応用
3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer, antiviral, and antifungal activities. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, the compound has been found to have anti-inflammatory and analgesic effects.
特性
IUPAC Name |
3-[1-(pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(18)5-4-11-3-1-2-8-16(11)13(19)10-6-7-14-15-9-10/h6-7,9,11H,1-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURXQLWGEAYZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C2=CN=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Pyridazine-4-carbonyl)piperidin-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)

![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)

![1-[(5-bromo-2-hydroxy-3-methylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B6642071.png)
![3-[(Pyridazine-4-carbonylamino)methyl]benzoic acid](/img/structure/B6642081.png)

![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)

![N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine](/img/structure/B6642119.png)
![1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)